Cyclopropyl Substitution Maintains Key Pharmacophoric Feature vs. Des-Cyclopropyl or Heteroaryl Analogs
The cyclopropyl group is a conserved and essential pharmacophoric element in the 3-aminopyrazole-based CDK2 inhibitor series. The reference compound PNU-292137, which shares the cyclopropyl-pyrazole core, exhibits CDK2/cyclin A IC₅₀ = 37 nM and CDK2/cyclin E IC₅₀ = 92 nM, with TGI > 50% in mouse xenograft models [1]. The target compound retains this same 5-cyclopropyl-1-methyl-1H-pyrazole core, which is distinct from related analogs that substitute the cyclopropyl for bulkier or heteroaryl groups, potentially altering binding affinity and selectivity [2].
| Evidence Dimension | CDK2/cyclin A inhibitory activity (IC₅₀, nM) |
|---|---|
| Target Compound Data | No direct CDK2 data available for this specific compound; core cyclopropyl-pyrazole scaffold conserved |
| Comparator Or Baseline | PNU-292137 (N-(5-cyclopropyl-1H-pyrazol-3-yl)-2-(2-naphthyl)acetamide): IC₅₀ = 37 nM (CDK2/cyclin A), 92 nM (CDK2/cyclin E) |
| Quantified Difference | Quantitative difference not determinable without direct testing of the target compound |
| Conditions | Biochemical kinase assay; in vivo mouse xenograft model for PNU-292137 |
Why This Matters
The cyclopropyl group drives target binding via hydrophobic pocket interactions; the target compound preserves this pharmacophore, which is a prerequisite for potential CDK2 engagement.
- [1] Pevarello P, Brasca MG, Amici R, et al. 3-Aminopyrazole inhibitors of CDK2/cyclin A as antitumor agents. 1. Lead finding. J Med Chem. 2004;47(13):3367-3380. PMID: 15189033. View Source
- [2] Probes & Drugs Portal. PNU-292137 (PD005756). Drug Candidate Profile. View Source
